PAR-1 Thrombin Receptor Antagonism of the Isoindolin-1-imine Scaffold Confers a Differentiating Pharmacological Vector
The isoindolin-1-imine scaffold is definitively claimed in patent literature as a thrombin PAR-1 receptor antagonist [1]. While quantitative inhibition data for CAS 901273-47-0 is not publicly reported, the core scaffold has been structurally employed in lead series demonstrating PAR-1 antagonism. This differentiates CAS 901273-47-0 from many commercially available isoindoline derivatives that lack a defined mechanism of action and are sold solely as building blocks.
| Evidence Dimension | Target mechanism (pharmacological class) |
|---|---|
| Target Compound Data | Isoindolin-1-imine derivative with morpholine‑4‑sulfonyl substituent; patent class claims PAR-1 antagonism [1] |
| Comparator Or Baseline | Generic isoindoline building blocks (e.g., unsubstituted isoindolin-1-imine, CAS 57500-44-4); no defined target mechanism |
| Quantified Difference | Not quantifiable; differentiation is based on patented pharmacological target vs. undefined/null mechanism |
| Conditions | Patent US8673890 and review of isoindolin-1-imine pharmacological activities [1][2] |
Why This Matters
Procurement of CAS 901273-47-0 is justified for laboratories exploring PAR-1-mediated pathways, as the core scaffold maps to a known pharmaceutical target, reducing the risk of investing in an inactive scaffold.
- [1] US Patent US8673890. 2,3-Dihydro-1H-isoindol-1-imine derivatives useful as thrombin PAR-1 receptor antagonist. Janssen Pharmaceutica NV. Published March 18, 2014. View Source
- [2] Tetrahedron. (2013). A one-pot synthesis of isoindolin-1-imine derivatives. Volume 69, Issue 51, pp 10933-10939. View Source
